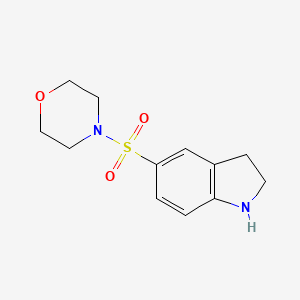

5-(Morpholin-4-ylsulfonyl)indoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,3-dihydro-1H-indol-5-ylsulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c15-18(16,14-5-7-17-8-6-14)11-1-2-12-10(9-11)3-4-13-12/h1-2,9,13H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVUZORSHCTUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424550 | |

| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57256585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

874594-02-2 | |

| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigation of Biological Activities and Molecular Mechanisms of 5 Morpholin 4 Ylsulfonyl Indoline Derivatives

Anti-cancer and Anti-proliferative Activities

Derivatives of 5-(morpholin-4-ylsulfonyl)indoline have demonstrated notable anti-cancer and anti-proliferative effects across various studies. These activities are attributed to their ability to interfere with fundamental cellular processes that are often dysregulated in cancer, such as cell division and survival signaling pathways.

In Vitro Cytotoxic Effects in Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, revealing significant inhibitory effects on cell growth and viability.

A number of studies have synthesized and tested various derivatives, demonstrating their dose-dependent cytotoxic effects. For instance, a series of novel indoline (B122111) derivatives were synthesized and evaluated for their antiproliferative activity against four selected cancer cell lines: Hela, A549, HepG2, and KYSE30. nih.gov Among these, one compound displayed potent inhibitory activity against esophageal cancer cells (Kyse30, Kyse450, Kyse510, and EC109). nih.gov Another study focused on indoline derivatives as tubulin polymerization inhibitors, with one compound, 9d, showing potent antiproliferative activity with IC50 values of 1.84 μM (MGC-803 cells), 6.82 μM (A549 cells), 1.61 μM (Kyse30 cells), 1.49 μM (Kyse450 cells), 2.08 μM (Kyse510 cells), and 2.24 μM (EC-109 cells). nih.gov

Furthermore, a series of 1-acylated indoline-5-sulfonamides demonstrated moderate antiproliferative effects on the MCF7 cancer cell line under both normoxic and hypoxic conditions. nih.gov Notably, compound 4f, a potent inhibitor of carbonic anhydrase IX and XII, exhibited hypoxic selectivity, suppressing the growth of MCF7 cells at 12.9 µM. nih.gov Research into oxindole-based derivatives targeting Bruton's tyrosine kinase (BTK) identified four new compounds (9b, 9f, 9g, and 9h) that displayed potent activity against BTK-high RAMOS cells, with IC50 values in the lower sub-micromolar range. chemrxiv.org

The following interactive table summarizes the in vitro cytotoxic effects of selected this compound derivatives on various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9d | MGC-803 | 1.84 | nih.gov |

| Compound 9d | A549 | 6.82 | nih.gov |

| Compound 9d | Kyse30 | 1.61 | nih.gov |

| Compound 9d | Kyse450 | 1.49 | nih.gov |

| Compound 9d | Kyse510 | 2.08 | nih.gov |

| Compound 9d | EC-109 | 2.24 | nih.gov |

| Compound 4f | MCF7 (hypoxia) | 12.9 | nih.gov |

| Compound 9h | RAMOS | <3 | chemrxiv.org |

Elucidation of Molecular Mechanisms

To understand the basis of their anti-cancer activity, researchers have investigated the molecular mechanisms through which this compound derivatives exert their effects. These studies have unveiled a multi-faceted approach, targeting key cellular processes like apoptosis, cell cycle progression, and the activity of crucial protein kinases.

A primary mechanism by which these derivatives induce cancer cell death is through the induction of apoptosis, or programmed cell death.

Studies have shown that certain indoline derivatives can trigger apoptosis in cancer cells. For example, one particular indoline derivative was found to induce Noxa-dependent apoptosis in esophageal squamous cell carcinoma (ESCC) cells. nih.gov This suggests a specific pathway through which the compound initiates the apoptotic cascade. Another study on indolyl-chalcone derivatives demonstrated that they trigger apoptosis in mesothelioma cells. frontiersin.org The pro-apoptotic activity of various synthesized compounds has also been observed in HCT116 human colon carcinoma cells. researchgate.net

In addition to inducing apoptosis, this compound derivatives have been shown to interfere with the cell cycle, leading to arrest at specific phases and thereby preventing cancer cell proliferation.

Research has demonstrated that these compounds can cause cell cycle arrest, often at the G2/M phase. For example, a novel indoline derivative was shown to arrest the cell cycle at the M phase in esophageal squamous cell carcinoma cells. nih.gov Similarly, a study on oxindole (B195798) derivatives targeting BTK showed that one of the lead compounds induced cell cycle arrest. chemrxiv.org This disruption of the normal cell cycle progression is a key component of their anti-proliferative effects.

A significant aspect of the anti-cancer activity of these derivatives lies in their ability to inhibit various protein kinases that are critical for tumor growth and survival.

Bruton's Tyrosine Kinase (BTK): Several studies have focused on developing this compound-based compounds as BTK inhibitors. BTK is a key component of the B-cell receptor signaling pathway and is implicated in various B-cell malignancies. nih.govnih.govmdpi.com Novel oxindole derivatives have been designed and synthesized, with some showing selective cytotoxicity against BTK-high RAMOS cells and inhibiting the phosphorylation of BTK. chemrxiv.orgacs.org

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overexpressed, can lead to increased cell proliferation and survival in various cancers. nih.gov Indoline derivatives have been investigated for their potential to inhibit the EGFR kinase domain, with molecular docking studies suggesting a potential role for these compounds as anti-cancer agents by effectively inhibiting EGFR. nih.gov Some 5-chloro-indole-2-carboxylate derivatives have shown dual inhibitory effects on both EGFR and BRAFV600E. nih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth, and VEGFRs and PDGFRs are key regulators of this process. nih.govnih.gov Several indole-containing compounds, including derivatives of the this compound scaffold, have been identified as potent inhibitors of VEGFRs and PDGFRs. researchgate.netabmole.commdpi.com Sunitinib, an approved anti-cancer drug, features an indolin-2-one core and targets multiple kinases including VEGFRs and PDGFRs. nih.gov

Other Kinases (Kit, Flt-3, CSF-1R): The multi-targeted nature of some of these derivatives extends to other kinases like Kit, F-like tyrosine kinase 3 (Flt-3), and colony-stimulating factor 1 receptor (CSF-1R), which are also involved in cancer progression. nih.gov For instance, the oral multi-kinase inhibitor Surufatinib, which contains an indole (B1671886) moiety, targets VEGFRs, FGFR, and CSF-1R. nih.gov

Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division. Disruption of tubulin polymerization is a well-established anti-cancer strategy.

Several indoline derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on tubulin. nih.govnih.govnih.gov One study identified an indoline derivative, compound 9d, as a tubulin inhibitor with an IC50 value of 3.4 µM, which strongly suppressed tubulin polymerization in Kyse450 cells. nih.gov The structural similarity of some alkenyldiarylmethanes (ADAMs) to the tubulin polymerization inhibitor CC-5079 led to the investigation of their tubulin inhibitory effects. nih.gov

Topoisomerase Inhibition

While no studies directly link this compound to topoisomerase inhibition, the parent indole scaffold is a component of various known topoisomerase inhibitors. Topoisomerases are crucial enzymes that manage the topology of DNA, making them important targets in cancer therapy. For instance, indenoisoquinolines, which are topoisomerase I inhibitors, have been shown to downregulate the MYC oncogene, suggesting a dual mechanism of action. The structural features of the indoline core, being a saturated version of indole, make it a candidate for exploration in the design of new enzyme inhibitors, though specific research in the context of topoisomerase inhibition is not documented.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer treatment. The indole ring is a key structural motif in some classes of HDAC inhibitors. nih.gov For example, indole derivatives have been designed and synthesized to target HDACs, demonstrating the utility of this scaffold in developing epigenetic modulators. nih.gov The morpholine (B109124) ring is also found in various pharmacologically active compounds and is often incorporated to improve physicochemical properties and target engagement. nih.gov However, no specific research has been published detailing the activity of this compound derivatives as HDAC inhibitors.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1) is another important epigenetic regulator and a target in oncology. The indoline scaffold has been successfully utilized to design potent and selective LSD1 inhibitors. Researchers have developed indoline-based derivatives that show significant inhibitory activity against LSD1, leading to the differentiation of acute myeloid leukemia (AML) cell lines. These studies highlight the potential of the indoline core as a privileged scaffold for targeting this enzyme class. While this demonstrates the relevance of the indoline structure, specific data for the 5-(morpholin-4-ylsulfonyl) substituted variant is absent from the literature.

Interactions with G-Quadruplex DNA Structures (e.g., c-Myc Promoter)

G-quadruplexes are non-canonical secondary DNA structures found in guanine-rich sequences, such as the promoter region of the MYC oncogene. Stabilization of these structures by small molecules can suppress gene transcription, making them an attractive target for anticancer drug development. Various heterocyclic compounds have been investigated as G-quadruplex ligands. The planar nature of the indole ring system makes it a suitable candidate for stacking interactions with the G-tetrads of these structures. However, there are no specific studies reporting the interaction of this compound derivatives with G-quadruplex DNA.

Thioredoxin Reductase (TrxR) Inhibition

The thioredoxin system is a key antioxidant system in cells, and its inhibition can lead to increased oxidative stress, making Thioredoxin Reductase (TrxR) a target for cancer therapy. A variety of natural and synthetic compounds, including some containing heterocyclic rings, are known to inhibit TrxR. The mechanism often involves covalent interaction with the enzyme's active site. There is no published evidence to suggest that this compound or its derivatives function as TrxR inhibitors.

Anti-infective Properties

The indole and indoline scaffolds are of significant interest in the development of anti-infective agents. benthamdirect.com Derivatives of these ring systems have been reported to possess antibacterial, antifungal, and antiviral activities. researchgate.net The morpholine moiety is also a common feature in many approved drugs and is known to be a versatile pharmacophore in medicinal chemistry, sometimes contributing to antimicrobial activity. nih.govnih.gov For example, some morpholine-containing compounds have been explored as antibiotic adjuvants to combat multidrug-resistant bacteria. nih.gov Despite the potential of combining these two pharmacophores, specific studies on the anti-infective properties of this compound are not documented in the scientific literature.

Antiviral Activity against Specific Pathogens (e.g., H1N1, HSV-1, COX-B3, SARS-CoV-2)

Derivatives of this compound have emerged as potent antiviral agents with broad-spectrum activity against a variety of viruses, including influenza A virus (H1N1), herpes simplex virus type 1 (HSV-1), coxsackievirus B3 (COX-B3), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.govnih.gov

Research has shown that specific isatin (B1672199) derivatives incorporating the this compound scaffold exhibit significant antiviral efficacy. nih.govnih.gov For instance, in one study, a series of novel isatin derivatives were synthesized and tested against H1N1, HSV-1, and COX-B3. nih.govnih.gov The results were promising, with certain compounds displaying high inhibitory activity. Specifically, compound 9 was most effective against H1N1, compound 5 against HSV-1, and compound 4 against COX-B3, with IC₅₀ values of 0.0027 µM, 0.0022 µM, and 0.0092 µM, respectively. nih.govnih.gov

The antiviral potential of these compounds is further underscored by their ability to interfere with fundamental viral processes. The general viral replication cycle, which includes attachment to the host cell, reprogramming of host cell machinery for viral genome synthesis, and assembly and release of new virions, presents multiple targets for antiviral drugs. nih.gov

Effects on Viral Gene Expression

A key mechanism through which this compound derivatives exert their antiviral effects is by modulating viral gene expression. nih.govnih.gov Studies utilizing quantitative polymerase chain reaction (qPCR) have demonstrated that treatment with these compounds leads to a significant reduction in the levels of viral genetic material within infected host cells. nih.govnih.gov

For example, in cells infected with H1N1, treatment with specific derivatives resulted in a decrease in viral gene expression. nih.gov Similarly, when tested against HSV-1 and COX-B3, these compounds also led to a notable downregulation of viral genes. nih.gov Specifically, for H1N1, compounds 1 , 2 , 6b , and 6a reduced viral gene expression by factors of 1.9, 1.7, 2, and 1.5, respectively, compared to the control. nih.gov Against HSV-1, the same compounds decreased gene expression by factors of 1.7, 1.5, 1.7, and 1.3. nih.gov For COX-B3, the reduction in viral gene expression was by factors of 1.4, 1.5, 1.5, and 1.2 for the respective compounds. nih.gov This indicates that a primary mode of action for these antiviral agents is the interruption of the viral life cycle at the level of gene transcription or replication.

Targeting Viral Enzymes (e.g., RNA Polymerase, SARS-CoV 3CLpro)

The antiviral activity of this compound derivatives can also be attributed to their ability to target and inhibit crucial viral enzymes. embse.orgnih.govnih.gov Enzymes such as RNA-dependent RNA polymerase (RdRp) and 3-chymotrypsin-like protease (3CLpro) are essential for the replication and propagation of many viruses, including SARS-CoV-2. embse.orgnih.gov

For SARS-CoV-2, both RdRp and 3CLpro are considered prime targets for antiviral drug development. embse.orgnih.gov The 3CLpro enzyme is vital for processing viral polyproteins, a necessary step for viral maturation. scienceopen.com Indole-based derivatives have been identified as potent inhibitors of SARS-CoV-2 3CLpro. nih.gov For instance, an indoline derivative with a 5-chloropyridinyl ester showed significant inhibitory activity against SARS-CoV-2 3CLpro with an IC₅₀ value of 320 nM. nih.gov The mechanism of inhibition is believed to involve a nucleophilic attack by the catalytic cysteine residue of the protease on the ester carbonyl group of the inhibitor, leading to the formation of a covalent bond. nih.gov

In silico docking studies have further elucidated the binding interactions between these derivatives and viral enzymes. For example, against the DNA polymerase of the HSV virus, a docked ligand showed a strong binding score, with the morpholine ring forming hydrogen bonds with key amino acid residues in the active site. nih.gov

Inhibition of Viral Replication Pathways (e.g., membrane fusion, mRNA/protein synthesis)

Beyond targeting specific enzymes, derivatives of this compound can disrupt broader viral replication pathways. This includes interference with processes like membrane fusion, which is essential for viral entry into the host cell, and the synthesis of viral mRNA and proteins.

Some studies suggest that these compounds can interfere with the initial stages of viral infection, such as attachment and penetration of the virus into host cells. mdpi.com For instance, certain tannin derivatives have been shown to prevent the attachment and penetration of HSV-2. mdpi.com While not directly this compound derivatives, this highlights a potential mechanism for related compounds.

Antimicrobial Activity (Antibacterial and Antifungal)

In addition to their antiviral properties, this compound derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi. researchgate.netnih.gov The indole nucleus is a well-established scaffold in the development of antimicrobial agents, and its derivatives have shown promise in combating drug-resistant pathogens. nih.govnih.gov

Studies on isatin derivatives containing a morpholinosulfonyl group have revealed their potential as antimicrobial agents. researchgate.net The synthesis and screening of various derivatives have identified compounds with notable activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.net

Broad-Spectrum Activity Profiles

Several this compound derivatives exhibit a broad spectrum of antimicrobial activity. researchgate.netnih.gov For example, certain synthesized isatin-thiazolidine hybrids have shown greater antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net One particular study highlighted that an unsubstituted 5-(morpholinosulfonyl)isatin derivative demonstrated excellent antimicrobial activity against all tested bacteria with minimum inhibitory concentrations (MICs) ranging from 0.007 to 0.49 µg/ml. researchgate.net

Another study on indolyl derivatives containing amino-guanidinium moieties, which share the core indole structure, also reported potent antibacterial activities against both Gram-positive and Gram-negative bacteria, with MICs in the range of 2–16 µg/mL. nih.gov This indicates the potential for developing broad-spectrum antibacterial agents from this class of compounds.

Potentiation of Existing Antibiotic Efficacy (e.g., against MRSA)

A particularly promising application of this compound derivatives is their ability to enhance the efficacy of existing antibiotics, especially against multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov This strategy of using antibiotic adjuvants is a key approach to overcoming antimicrobial resistance. mdpi.com

Research on morpholine-containing 5-arylideneimidazolones has shown that certain compounds can significantly reduce the MIC of oxacillin (B1211168) against MRSA. mdpi.com This suggests that these derivatives can act as chemosensitizers, restoring the activity of conventional antibiotics. The proposed mechanism for this synergistic effect involves the inhibition of bacterial resistance mechanisms, such as interfering with penicillin-binding protein 2a (PBP2a), a key factor in MRSA resistance. mdpi.com

Furthermore, a study on 4-(phenylsulfonyl)morpholine (B1295087) demonstrated its ability to modulate the activity of aminoglycoside antibiotics like amikacin (B45834) and gentamicin (B1671437) against Gram-negative bacteria. nih.gov Although the compound itself had a high MIC, its combination with these antibiotics led to a significant reduction in their effective concentrations. nih.gov This highlights the potential of morpholine-containing compounds to serve as valuable adjuvants in the fight against bacterial infections.

Antitubercular Activity

The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have long been investigated for their potential against Mycobacterium tuberculosis (MTB). nih.govnih.gov The growth-inhibiting properties of compounds containing an indole framework against MTB have been demonstrated both in laboratory settings and within living organisms. nih.gov A wide array of functionalized indole derivatives, including simple indoles, fused indoles, and peptide derivatives, have shown promise as antitubercular agents. nih.gov While specific data on the antitubercular activity of this compound derivatives is not extensively available, the broader class of indole derivatives has been a focus of research for developing new drugs to combat tuberculosis. nih.govnih.gov

Antimalarial Activity

Indole derivatives have also been a significant area of focus in the search for new treatments for malaria. nih.gov The indole structure is a key component in a variety of natural products that have demonstrated activity against the Plasmodium parasite. nih.gov Research has explored the synthesis of various indole derivatives to identify new and effective antimalarial compounds. nih.govnih.gov However, specific studies detailing the antimalarial properties of this compound derivatives are not prominently featured in the available scientific literature.

Anti-inflammatory and Antioxidant Activities

Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that can cause cellular damage and contribute to inflammatory processes. nih.govnih.gov The ability of chemical compounds to neutralize these species, a process known as scavenging, is a key aspect of their potential antioxidant and anti-inflammatory effects. nih.gov Studies have shown that various indoline derivatives possess the ability to scavenge ROS, suggesting their potential to combat oxidative stress. nih.gov The antioxidant activity of these compounds is often attributed to their capacity to donate a hydrogen atom, which can neutralize free radicals. nih.gov While the specific ROS and RNS scavenging activities of this compound have not been detailed, the general class of indole derivatives has been recognized for its antioxidant potential.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the production of prostaglandins. nih.govnih.gov The inhibition of these enzymes, particularly COX-2, is a major target for anti-inflammatory drugs. nih.govnih.gov Research has demonstrated that certain indole derivatives can act as inhibitors of COX enzymes. nih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity, with some compounds selectively inhibiting COX-2. nih.gov While direct studies on this compound are limited, the established activity of related indole structures suggests a potential for this class of compounds to interact with the COX pathway.

Other Investigated Biological Activities

Anticoagulant Properties

A significant area of investigation for indoline derivatives has been their potential as anticoagulant agents, particularly as inhibitors of Factor Xa (FXa). nih.gov FXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic diseases. nih.gov

One study focused on the synthesis and evaluation of (R)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)-1-(ethanesulfonyl)indoline and its derivatives. nih.gov The research found that a specific derivative, ({(RS)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)indolin-1-yl}sulfonyl)acetic acid, exhibited more potent FXa inhibitory activity and a better safety profile than the initial compound. nih.gov The R-isoform of this derivative demonstrated significant in vitro anticoagulant activity in both human and hamster plasma. nih.gov Furthermore, when administered orally, this compound showed dose-dependent anticoagulant effects in several animal models. nih.gov These findings highlight the potential of the indoline scaffold as a basis for the development of novel oral anticoagulants.

Table of Investigated Indoline Derivatives and their Anticoagulant Activity

| Compound | Target | Activity |

| (R)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)-1-(ethanesulfonyl)indoline | Factor Xa | Potent in vitro inhibitory activity. nih.gov |

| ({(RS)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)indolin-1-yl}sulfonyl)acetic acid | Factor Xa | More potent FXa inhibitory activity and higher safety than the parent compound. nih.gov |

| R-isoform of ({(RS)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)indolin-1-yl}sulfonyl)acetic acid | Factor Xa | Potent in vitro anticoagulant activity in human and hamster plasma; dose-dependent oral anticoagulant activity in hamsters, marmosets, and cynomolgus monkeys. nih.gov |

Anti-platelet Properties

Derivatives of the indoline core structure have been investigated for their effects on platelet aggregation, a key process in thrombosis and cardiovascular diseases. One study investigated the antiplatelet activity of 5-hydroxyindolin-2-one (5-HI), a related indoline derivative. medchemexpress.com This compound demonstrated inhibitory effects on platelet aggregation induced by various agonists, with the strongest inhibition observed against collagen-induced aggregation. medchemexpress.com The mechanism of action for 5-HI involves the suppression of intracellular calcium ion concentration and the inhibition of thromboxane (B8750289) A2 production. medchemexpress.com

Another study on a novel thiazole (B1198619) derivative, (Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide (R4), also demonstrated significant antiplatelet activity. bohrium.com This compound was found to inhibit both cyclooxygenase and lipoxygenase pathways, which are crucial for platelet activation. bohrium.com While these studies were not performed on this compound itself, they highlight the potential of the broader indoline and morpholine-containing chemical space in the development of new antiplatelet agents.

Table 1: Anti-platelet Activity of an Indoline Derivative

| Compound | Agonist | IC50 (µM) | Source |

| 5-hydroxyindolin-2-one (5-HI) | Collagen | 112.4 | medchemexpress.com |

IC50: Half maximal inhibitory concentration.

Antidiabetic Properties

The potential for indoline derivatives to act as antidiabetic agents has been explored, primarily through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. nih.gov Inhibition of this enzyme can help to control postprandial hyperglycemia. A study on a series of novel indoline derivatives demonstrated that certain substitutions on the indoline ring led to potent α-amylase inhibition. nih.gov

Specifically, compounds with a tosylamino phenyl group or a sulfonyl group with dichloro substitution showed significant inhibitory activity, with IC50 values comparable to the standard drug acarbose. nih.gov Derivatives containing thiourea (B124793) and urea (B33335) substituents also exhibited moderate activity. nih.gov These findings suggest that the indoline scaffold is a promising starting point for the design of new α-amylase inhibitors for the management of type 2 diabetes. rsc.org

Table 2: In Vitro α-Amylase Inhibitory Activity of Indoline Derivatives

| Compound | Moiety | IC50 (µg/mL) | Source |

| 4a | Tosylamino phenyl | 52.1 | nih.gov |

| 4b | Sulfonyl with dichloro | 57.7 | nih.gov |

| 3b | Urea substituent | 60.7 | nih.gov |

| 3a | Thiourea substituent | 62.2 | nih.gov |

| Acarbose (Standard) | - | 48.1 | nih.gov |

IC50: Half maximal inhibitory concentration.

Anti-estrogenic Properties

Indole-based structures have been a key focus in the development of selective estrogen receptor modulators (SERMs) for the treatment of hormone-dependent cancers like breast cancer. nih.gov A study on a vanillin-based indolin-2-one derivative bearing a pyridyl moiety (compound 6j) highlighted its potential as an anti-breast cancer agent through its anti-estrogenic activity. nih.gov

This compound was found to be selective for the MCF-7 breast cancer cell line and exhibited a cytostatic effect. nih.gov Importantly, it demonstrated both in vivo and in vitro anti-estrogenic activity. In an immature rat model, it caused a significant reduction in uterine weight induced by estrogen. nih.gov In vitro, it was shown to hinder estrogen receptor-α (ER-α) receptors. nih.gov This suggests that indoline derivatives can be designed to effectively antagonize estrogen signaling pathways.

Table 3: Anti-estrogenic Activity of an Indolin-2-one Derivative

| Compound | Activity | Result | Source |

| 6j | In vivo uterine weight reduction | 38% | nih.gov |

| 6j | In vitro ER-α receptor inhibition | 62% | nih.gov |

Anticonvulsant Properties

The central nervous system activity of indole derivatives has been an area of significant research, including their potential as anticonvulsant agents. A study on several series of tetracyclic indole derivatives, specifically cycloalkyl nih.govwikipedia.orgpyrrolo[3,2,1-ij]quinolines and indolo[3,2,1-hi]indoles, demonstrated notable anticonvulsant activity in the rat maximal electroshock test. wikipedia.org

Several of the synthesized compounds showed good activity, with two compounds, 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta nih.govwikipedia.orgpyrrolo[3,2,1-ij]quinoline (7d) and N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta nih.govwikipedia.orgpyrrolo[3,2,1-ij]quinoline-6-carboxamide (10c), exhibiting particularly low ED50 values. wikipedia.org While this research was not on this compound, it underscores the potential of the indole core in developing new treatments for epilepsy.

Table 4: Anticonvulsant Activity of Tetracyclic Indole Derivatives

| Compound | ED50 (mg/kg po) | Source |

| 7d | 12.5 | wikipedia.org |

| 10c | 12.9 | wikipedia.org |

ED50: Median effective dose, po: oral administration.

Farnesyl Protein Transferase Inhibition

Farnesyl protein transferase (FPT) is an enzyme that plays a crucial role in the post-translational modification of several proteins involved in cell signaling, including the Ras protein. Inhibition of FPT has been explored as a potential anti-cancer therapy. While indole-based compounds have been identified as FPT inhibitors, with some 2-arylindole-3-acetamides showing competitive inhibition with respect to farnesyl pyrophosphate, there is currently no direct scientific literature available that specifically investigates the Farnesyl Protein Transferase inhibitory activity of this compound or its close derivatives. Therefore, this remains a potential area for future research.

Inhibition of Insulin-Like-Growth Factor I Receptor (IGF-1R) and Insulin Receptor (IR)

The Insulin-Like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) are closely related receptor tyrosine kinases that are implicated in both normal physiological processes and in the development of cancer. The development of inhibitors that can target these receptors is an active area of research. A compound designated as Irfin1, which is structurally related to the ERK inhibitor FR180204, has been identified as a highly selective dual inhibitor of IGF-1R and IR.

Irfin1 and the related compound FR180204 were found to potently inhibit the unphosphorylated forms of both IGF-1R and IR. This indicates a preference for the inactive state of these receptors. The development of such selective inhibitors is considered a promising strategy for cancer therapy, as it may offer a way to modulate the signaling of these receptors with greater specificity.

Table 5: In Vitro Inhibitory Activity of Irfin1 and FR180204 against Unphosphorylated IGF-1R and IR

| Compound | Target | IC50 (µM) | Source |

| Irfin1 | IGF-1R | 10.2 | |

| Irfin1 | IR | 1.8 | |

| FR180204 | IGF-1R | 32.5 | |

| FR180204 | IR | 5.4 |

IC50: Half maximal inhibitory concentration.

Human Equilibrative Nucleoside Transporters (ENTs) Inhibition

No specific studies have been identified in the public domain that investigate the inhibitory activity of this compound or its direct derivatives on Human Equilibrative Nucleoside Transporters (ENTs). ENTs are crucial for the transport of nucleosides across cell membranes and are significant pharmacological targets. nih.gov Research into ENT inhibitors has primarily focused on other chemical classes. For instance, various tyrosine kinase inhibitors have been identified as moderate to strong inhibitors of ENT1. nih.gov One such example, lorlatinib, demonstrated potent in vitro inhibition of both ENT1 and ENT2, with IC50 values of approximately 2.5 µM and 1.0 µM, respectively. nih.gov Additionally, some nucleoside reverse transcriptase inhibitors, including abacavir (B1662851) and zidovudine, have been shown to inhibit ENT-mediated transport. nih.gov However, the interaction between these transporters and derivatives of 5-(morpholinosulfonyl)indoline remains an uninvestigated area in the available scientific literature.

Ligand Activity at Serotonin (B10506) Receptors (e.g., 5-HT6R)

While there is no direct research on the ligand activity of this compound at serotonin receptors, extensive studies on structurally analogous N-arylsulfonylindole derivatives have established this class of compounds as potent ligands for the 5-HT6 receptor. nih.govnih.gov The 5-HT6 receptor, a Gs-coupled protein expressed almost exclusively in the brain, is a key target in the development of therapies for cognitive disorders. nih.gov Antagonism of the 5-HT6R is believed to enhance cholinergic and glutamatergic neurotransmission, which may improve cognitive function.

The general pharmacophore for high-affinity 5-HT6R ligands often includes a hydrophobic indole core, a sulfonamide moiety acting as a hydrogen bond acceptor, and a basic amine function. nih.gov Research on N-arylsulfonylindole derivatives has provided valuable insights into their structure-activity relationships. For example, substitutions at the C-5 position of the indole ring have been shown to modulate binding affinity. In one study, the introduction of a fluorine or methoxy (B1213986) group at the C-5 position of an N-arylsulfonylindole scaffold was explored. While these substitutions often led to a decrease in affinity compared to the unsubstituted parent compound, several derivatives maintained significant, nanomolar affinity for the 5-HT6 receptor.

The following table presents data for representative C-5 substituted N-arylsulfonylindole derivatives, illustrating the impact of substitution on 5-HT6 receptor affinity. It is critical to note that these are structurally related analogues, not direct derivatives of this compound.

Table 1: 5-HT6 Receptor Binding Affinity of Representative N-Arylsulfonylindole Derivatives

| Compound ID | C5-Substituent | Aryl Group (Ar1) | Piperazine Substituent (Ar2) | Ki (nM) |

|---|---|---|---|---|

| 4d | Fluoro | Naphthalen-1-yl | 2-Methoxyphenyl | 58 |

| 4l | Methoxy | Naphthalen-1-yl | 2-Methoxyphenyl | 160 |

Data is sourced from studies on N-arylsulfonylindole derivatives and is presented to illustrate the activity of structurally related compounds.

The affinity is reported as the inhibition constant (Ki), where a lower value indicates a higher binding affinity to the receptor. These findings underscore the potential of the broader class of arylsulfonylindoles and related structures as a source of novel 5-HT6R ligands.

Structure Activity Relationship Sar Studies of 5 Morpholin 4 Ylsulfonyl Indoline Derivatives

Influence of Substituents on the Indoline (B122111) Core on Biological Activitynih.govresearchgate.netmdpi.comacs.org

The indoline nucleus is a cornerstone in many biologically active compounds, and modifications to this core structure significantly influence the pharmacological profile of its derivatives. nih.govresearchgate.net SAR studies have consistently shown that the nature, size, and position of substituents on the indoline ring are critical determinants of biological activity. nih.gov These substitutions can alter the molecule's steric, electronic, and lipophilic properties, thereby affecting its interaction with biological targets, such as enzymes and receptors. For instance, the introduction of various functional groups on the benzene (B151609) ring portion of the indoline scaffold has been shown to produce compounds with potent antioxidant and anti-inflammatory activities. acs.org

Positional Effects of Functional Group Placementnih.govmdpi.comresearchgate.netmdpi.com

The specific placement of functional groups on the indoline core has a substantial impact on biological efficacy. nih.gov Research indicates that certain positions are more amenable to substitution to enhance activity. For example, halogenation at the C-7 position of the indoline has been a successful strategy for creating bioactive molecules. researchgate.net Conversely, substitutions at the C-5 position, such as with a methoxy (B1213986) group or halogen atoms, have been noted to influence cytotoxicity and the upregulation of tumor suppressor genes in related indole (B1671886) structures. mdpi.com

Studies on other indole alkaloids have demonstrated that the position of halogen atoms is a crucial factor for bioactivity. Shifting a bromine atom from one position to another, or replacing it with a different halogen, can lead to a significant suppression of activity, underscoring the sensitivity of biological targets to the precise arrangement of substituents on the heterocyclic core. mdpi.com

Impact of Alkyl and Aryl Substitutions (e.g., at N-1, C-3)acs.orgmdpi.comnih.govnih.gov

Substitutions at the N-1 and C-3 positions of the indoline ring are common strategies for modulating biological activity. The introduction of aryl groups at these positions is a particularly sought-after modification for creating derivatives with diverse applications. nih.gov

At the N-1 position, attaching side chains that contain amino, ester, amide, or alcohol functionalities has yielded derivatives with potent anti-inflammatory and antioxidant properties. acs.org Studies have also shown that substituting the N-1 position with tertiary amino or phenyl groups can result in significant activity against pathogens like Staphylococcus aureus. nih.gov However, the size of the substituent at N-1 is critical; while shorter alkyl chains (C2-C8) can be beneficial, longer or bulkier groups may cause a decline in activity. mdpi.com

The C-3 position is also a key site for modification. While simple substitutions like methyl or hydroxymethyl groups at C-3 may not drastically alter potency compared to the parent compound, introducing other functionalities like a formyl group can lead to reduced efficacy. mdpi.com

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| N-1 | Amino, Ester, Amide, Alcohol Chains | Potent anti-inflammatory and antioxidant activity. | acs.org |

| N-1 | Tertiary Amino, Phenyl Groups | Significant activity against S. aureus. | nih.gov |

| N-1 | Long (C14) or Bulky (Benzoyl) Groups | Decline in activity. | mdpi.com |

| C-3 | Methyl, Hydroxymethyl Groups | Similar activity to unsubstituted compound. | mdpi.com |

| C-3 | Formyl Group | Reduced potency. | mdpi.com |

Role of Halogenation on Efficacymdpi.comresearchgate.netmdpi.comnih.govnih.govmdpi.com

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the indoline structure is a widely used medicinal chemistry tactic to enhance efficacy. researchgate.net Halogenation can improve a compound's metabolic stability, membrane permeability, and binding affinity to its target. nih.gov

The position and type of halogen are critical. For example, the presence of a chlorine atom at the C-5 position of an indole ring was found to increase its anticancer activity. mdpi.com Similarly, SAR studies have revealed that substituting an aryl group at position C-3 or C-5 with bromine can lead to favorable results in tyrosine kinase inhibition. mdpi.comnih.gov In marine-derived indole alkaloids, bromination, particularly at the C-6 position, is a common feature that often enhances biological activity. nih.gov The importance of halogen placement is further highlighted by findings that a bromine at C-4 can be essential for activity, while replacing bromine atoms with chlorine can lead to a significant loss of potency. mdpi.com

| Position | Halogen | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-7 | Cl, Br, I | General strategy to create bioactive molecules. | researchgate.net |

| C-5 | Cl | Increased anticancer activity. | mdpi.com |

| C-5 or C-7 | F, Cl, Br | Affects cytotoxicity. | mdpi.comnih.gov |

| C-6 | Br | Common in marine alkaloids; enhances bioactivity. | nih.gov |

| C-4 | Br | Considered essential for activity in some derivatives. | mdpi.com |

Stereochemical Considerations in Biological Interactionsresearchgate.netmdpi.com

Stereochemistry plays a fundamental role in the biological activity of chiral molecules. mdpi.com The three-dimensional arrangement of atoms can significantly affect a drug's interaction with its biological target, as proteins and enzymes are themselves chiral environments. This can influence not only the potency of a compound but also its absorption, distribution, and metabolism. mdpi.com

In studies of related chiral compounds, different stereoisomers have been shown to possess vastly different levels of biological activity. researchgate.netmdpi.com For instance, research on acivicin (B1666538) derivatives demonstrated that only isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial effects, suggesting a stereoselective uptake mechanism. researchgate.netmdpi.com Although specific stereochemical studies on 5-(morpholin-4-ylsulfonyl)indoline are not detailed in the provided context, the established principles strongly suggest that the stereochemistry of any chiral centers within its derivatives would be a critical factor in their biological interactions.

Contribution of the Sulfonyl-Morpholine Moiety to Structure-Activity Relationshipsnih.govnih.govresearchgate.netnih.govnih.gov

The morpholine (B109124) ring is considered a "privileged" structure in medicinal chemistry. nih.govnih.gov Its incorporation into a molecule is a well-established strategy to improve physicochemical and pharmacokinetic properties. nih.govnih.gov The morpholine moiety, with its weak basicity and capacity for hydrogen bonding, can enhance aqueous solubility, metabolic stability, and bioavailability. researchgate.netthieme-connect.com

Structural Variations of the Morpholine Ring and Their Effectse3s-conferences.orgresearchgate.netresearchgate.net

While the morpholine ring itself is a major contributor to activity, some structural modifications to the ring have been explored. In certain classes of compounds, an unsubstituted morpholine ring was found to be crucial for potent activity. e3s-conferences.org However, in other cases, the introduction of small alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity. e3s-conferences.orgresearchgate.net Similarly, substitutions at the C-4 position with phenyl or hydroxy-phenyl groups have been reported to be beneficial for activity. researchgate.net The replacement of the morpholine's oxygen atom with sulfur to create a thiomorpholine (B91149) ring is another possible variation, with these analogs also showing a range of biological activities, though they are less studied. researchgate.net These findings indicate that while the core morpholine structure is advantageous, targeted substitutions on the ring can further refine the biological activity profile.

Impact of Linker Modifications on Potency and Selectivity

The linker region, which connects the core indoline scaffold to the morpholine ring via a sulfonyl group in this compound, plays a pivotal role in determining the compound's interaction with its biological target. Modifications to this linker, as well as substitutions on both the indoline and morpholine rings, can significantly influence the potency and selectivity of the resulting derivatives.

While specific research focusing exclusively on this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally analogous compounds. For instance, research on a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives offers a compelling case study on the impact of such modifications. nih.gov In this series, the indoline core is oxidized to an isatin (B1672199) (indoline-2,3-dione), and the morpholine ring is replaced by a substituted piperidine (B6355638). Despite these differences, the fundamental arrangement of an aromatic core linked to a heterocyclic moiety via a sulfonyl group provides a relevant framework for understanding SAR principles.

In the study of these isatin derivatives, the sulfonyl linker was a key focal point for introducing diversity. The synthesis involved the condensation of the 5-sulfonyl isatin core with various hydrazides and hydrazines, effectively modifying the group attached to the isatin nitrogen (N1 position) and the C3-carbonyl group. These modifications led to a range of compounds with varying antiviral activities against different viral strains, including H1N1, HSV-1, and COX-B3. nih.gov

The data revealed that the nature of the substituent at the C3-position of the isatin ring had a profound impact on antiviral potency. For example, condensation with benzoylhydrazine to form a sulfonyl indolinylidene benzohydrazide (B10538) derivative (compound 4 in the study) resulted in significant activity against HSV-1. nih.gov This suggests that the introduction of an extended aromatic system via an amide linker at this position is favorable for interacting with the target protein of this specific virus.

Furthermore, the study highlighted the importance of the heterocyclic ring attached to the sulfonyl group. While the direct analogue in this study features a trifluoromethyl-substituted piperidine, the principles of how this ring occupies a binding pocket can be extrapolated. The size, conformation, and electronic properties of this ring are crucial for establishing favorable interactions, such as hydrogen bonds or van der Waals forces, with the target enzyme or receptor. The trifluoromethyl group, for instance, is a strong electron-withdrawing group that can alter the electronic distribution of the entire molecule and influence its binding affinity and metabolic stability.

The following table summarizes the conceptual impact of linker and substituent modifications based on analogous series of compounds, illustrating the principles that would guide the optimization of this compound derivatives.

| Modification Site | Type of Modification | Potential Impact on Potency and Selectivity |

| Indoline N1-position | Alkylation, Acylation | Can modulate lipophilicity and introduce new interaction points with the target. |

| Indoline Aromatic Ring | Substitution (e.g., halogens, alkyls) | Alters electronic properties and can influence binding affinity and metabolic stability. |

| Sulfonyl Linker | Replacement with other linkers (e.g., amide, ether) | Changes the geometry and flexibility of the molecule, affecting how it fits into the binding site. |

| Morpholine Ring | Substitution, Replacement with other heterocycles | Modifies polarity, size, and potential for hydrogen bonding, which is critical for selectivity. |

These findings underscore the intricate relationship between the chemical structure and biological activity of this class of compounds. The strategic modification of the linker and peripheral substituents is a key strategy for medicinal chemists to fine-tune the pharmacological profile of this compound derivatives to achieve desired therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. e3s-conferences.org By quantifying various physicochemical properties and structural features of molecules, known as molecular descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process and reducing the need for extensive experimental screening. researchgate.netnih.gov

For a series of this compound derivatives, a QSAR study would involve calculating a wide range of descriptors for each analog. These descriptors can be categorized into several groups:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions and the reactivity of the molecule. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and molar refractivity. They are important for determining how well a molecule fits into its biological target's binding site. nih.gov

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the lipophilicity of a compound. Lipophilicity is critical for membrane permeability and hydrophobic interactions with the target. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices, which describe the arrangement of atoms and bonds.

Once these descriptors are calculated for a set of this compound derivatives with known biological activities (e.g., IC50 values), statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. nih.gov The resulting equation would take the general form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where 'c' represents the coefficients determined by the statistical analysis. A robust QSAR model, validated through internal and external prediction sets, can then be used to predict the biological activity of new derivatives based on their calculated descriptor values. e3s-conferences.org

While a specific QSAR model for this compound derivatives is not available in the reviewed literature, the table below illustrates the types of descriptors that would be critical in such a study and their potential influence on biological activity.

| Descriptor Category | Example Descriptor | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |

| HOMO/LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. | |

| Steric | Molecular Volume | Determines the fit of the molecule within the binding pocket; larger volumes may lead to steric clashes. |

| Solvent Accessible Surface Area | Affects the interaction of the molecule with the solvent and the target surface. | |

| Hydrophobic | LogP | Modulates membrane transport and hydrophobic interactions within the binding site. |

| Topological | Wiener Index (Path Number) | Reflects the branching and compactness of the molecule, which can impact binding. |

The development of a predictive QSAR model for this class of compounds would be a valuable tool for guiding the synthesis of new derivatives with potentially enhanced potency and a more desirable pharmacological profile.

Pharmacophore Elucidation for Rational Drug Design

Pharmacophore modeling is a powerful computational approach in rational drug design that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. mdpi.com A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. researchgate.net Elucidating the pharmacophore for a series of active this compound derivatives can provide a blueprint for designing new molecules with improved affinity and selectivity.

The process of pharmacophore elucidation typically involves aligning a set of active molecules and identifying the common chemical features that are crucial for their biological function. nih.gov For this compound and its analogs, the key pharmacophoric features would likely include:

Aromatic Ring: The indoline core provides a hydrophobic surface that can engage in pi-pi stacking or hydrophobic interactions with the target.

Hydrogen Bond Acceptors: The oxygen atom of the morpholine ring and the oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. e3s-conferences.org

Hydrogen Bond Donor: The NH group of the indoline ring can act as a hydrogen bond donor.

Hydrophobic/Aliphatic Group: The saturated carbon atoms of the morpholine ring contribute to hydrophobic interactions.

A hypothetical pharmacophore model for a this compound derivative might consist of a specific spatial arrangement of these features. This model can then be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that match the pharmacophore and are therefore likely to be active. nih.gov

The table below outlines the potential pharmacophoric features of the this compound scaffold and their significance in molecular recognition.

| Pharmacophoric Feature | Structural Origin | Potential Interaction with Target |

| Aromatic Ring | Indoline Core | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Morpholine Oxygen | Formation of hydrogen bonds with donor groups on the target (e.g., -NH, -OH) |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens | Strong hydrogen bond formation |

| Hydrogen Bond Donor | Indoline NH | Formation of a hydrogen bond with an acceptor group on the target (e.g., C=O) |

| Hydrophobic Center | Morpholine Ring | van der Waals and hydrophobic interactions |

By understanding the key pharmacophoric features, medicinal chemists can rationally design new derivatives of this compound. For instance, they could introduce additional functional groups that match other interaction points in the target's binding site or modify the existing scaffold to better fit the pharmacophore model, ultimately leading to the development of more effective and selective therapeutic agents.

Computational Modeling and in Silico Analysis of 5 Morpholin 4 Ylsulfonyl Indoline Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's binding site, providing crucial information on binding affinity and mode.

A key outcome of molecular docking is the identification of specific amino acid residues that are crucial for ligand binding. For sulfonamide derivatives containing an indole (B1671886) moiety, docking studies against the SARS-CoV-2 main protease have highlighted the importance of residues such as Gly143 and Cys145 for forming hydrogen bonds. nih.gov In other studies on spiro-indoline derivatives, interactions with residues like Leu141, Ser144, His163, and His164 were also identified as critical for stabilizing the ligand-protein complex. nih.gov These interactions often involve the isatin (B1672199) nucleus of the indoline (B122111) scaffold. The pi-electrons of the indole ring system can also form favorable pi-pi stacking or pi-cation interactions with aromatic or charged residues like threonine in the binding pocket, further enhancing binding affinity. nih.gov Identifying these key residues provides a roadmap for designing more potent and selective inhibitors.

Docking programs calculate a scoring function to estimate the binding affinity or free energy of binding between the ligand and the protein. This score provides a quantitative measure of the strength of the interaction, with lower energy values typically indicating more stable binding. For example, a sulfonamide compound incorporating an indole nucleus was reported to have a docking score of -8.70 kcal/mol against the SARS-CoV-2 3CL protease, indicating a strong and favorable binding interaction. nih.gov Similarly, studies on other indoline derivatives have reported docking scores that correlate well with their experimentally determined inhibitory activities. nih.gov These estimated affinities are crucial for prioritizing compounds for synthesis and biological testing, helping to focus resources on the most promising candidates.

Table 1: Sample Docking Results for Indoline Derivatives Against SARS-CoV-2 Main Protease

| Compound Derivative | Estimated Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| Spiro-indoline Derivative A | -7.5 | LEU141, GLY143, SER144, CYS145 |

| Spiro-indoline Derivative B | -7.9 | GLY143, CYS145, HIS163 |

| Indole-sulfonamide Derivative C | -8.7 | THR25, THR26, GLY143, CYS145 |

Note: This table is a representation of typical data obtained from molecular docking studies on indoline derivatives, based on published research.

Molecular Dynamics Simulations to Understand Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and conformational changes of the ligand-protein complex over time, providing deeper insights into the stability of the binding mode and the flexibility of the protein. researchgate.net For indoline derivatives, MD simulations are used to validate the docking poses. These simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over a period of nanoseconds. researchgate.net This analysis helps to ensure that the predicted binding mode is stable and not just a transient state. Furthermore, MD simulations can reveal the conformational plasticity of the protein's active site upon ligand binding, which can be crucial for understanding the mechanism of inhibition. acs.org

Theoretical Studies on Electronic Structure and Quantum Chemical Properties

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 5-(Morpholin-4-ylsulfonyl)indoline. nih.govnih.gov These studies provide information on the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's reactivity and interactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is particularly important as it relates to the chemical stability and reactivity of the molecule; a large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov For sulfonamide and indole derivatives, DFT studies can also generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions like hydrogen bonding. researchgate.netfapesp.br

In Silico Prediction of Biological Activity and ADME Properties

Before a compound can become a drug, it must possess suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools and web servers are widely used to predict these properties for novel compounds, including derivatives of this compound. nih.gov These predictive models assess parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov Additionally, these tools often evaluate "drug-likeness" based on rules like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Toxicity prediction is another critical component, flagging potential liabilities such as mutagenicity (AMES toxicity) or hepatotoxicity. researchgate.net This early computational screening helps to identify and filter out compounds with unfavorable ADME or toxicity profiles, saving significant time and resources in the drug development pipeline.

Virtual Screening for Activity Prediction

Virtual screening involves the computational assessment of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target, typically a protein or enzyme. This process can be based on the structure of the target (structure-based) or on the properties of known active ligands (ligand-based).

In the context of indoline derivatives, in silico studies have been successfully employed to predict and identify compounds with significant biological activity. For instance, a study focused on designing novel isatin derivatives, which are based on an indoline-2,3-dione core, utilized computational approaches to predict their antiviral potential. nih.gov The virtual screening led to the synthesis and subsequent in vitro testing of a series of compounds, revealing potent activity against several viruses. The binding affinities of the synthesized compounds were emphasized through these in silico studies. nih.gov

Detailed findings from this research highlighted specific derivatives with high efficacy:

Compound 9 showed the highest activity against the influenza virus (H1N1) with an IC₅₀ value of 0.0027 µM. nih.gov

Compound 5 was most effective against herpes simplex virus 1 (HSV-1), with an IC₅₀ of 0.0022 µM. nih.gov

Compound 4 displayed the strongest activity against coxsackievirus B3 (COX-B3), with an IC₅₀ of 0.0092 µM. nih.gov

Table 1: Antiviral Activity of Selected Indoline-2,3-dione Derivatives

| Compound | Target Virus | IC₅₀ (µM) |

|---|---|---|

| 9 | H1N1 | 0.0027 |

| 5 | HSV-1 | 0.0022 |

| 4 | COX-B3 | 0.0092 |

In another application, an in silico analysis of an in-house library identified several indoline derivatives as potential inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. researchgate.net This screening guided the design of new analogues, leading to the discovery of dual inhibitors of both 5-LOX and soluble epoxide hydrolase (sEH). researchgate.net Among these, one derivative, compound 73 , emerged as a particularly promising anti-inflammatory agent with balanced inhibitory activity against both enzymes. researchgate.net

Table 2: Dual Inhibitory Activity of Indoline Derivative 73

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 73 | 5-LOX | 0.41 ± 0.01 |

| 73 | sEH | 0.43 ± 0.10 |

Furthermore, in silico screening of indolin-2-one derivatives predicted significant inhibitory activity against the chemokine receptor CXCR6. researchgate.net Specifically, one derivative demonstrated notable interaction with eleven amino acids in the target's binding site, suggesting strong potential as an inhibitor. researchgate.net These examples underscore the utility of virtual screening in pinpointing indoline-based scaffolds for specific therapeutic applications, including antiviral and anti-inflammatory treatments. nih.govresearchgate.net

Prediction of Pharmacokinetic Parameters (e.g., metabolic stability)

Beyond predicting biological activity, in silico tools are crucial for evaluating the pharmacokinetic properties of drug candidates, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.gov Predicting these parameters early in the drug discovery process helps in selecting compounds with favorable drug-like properties and reducing the likelihood of late-stage failures. nih.gov

For derivatives of indoline, computational models can predict a range of crucial parameters. In silico studies conducted on novel antiviral isatin derivatives confirmed their reliable pharmacokinetic properties. nih.gov The process often involves using a suite of specialized prediction platforms. For example, tools like SwissADME, pkCSM, and SuperCypsPred can be used to forecast properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, interaction with cytochrome P450 (CYP) enzymes (which is key for metabolic stability), and potential toxicity. nih.govnih.gov

A typical in silico ADMET analysis for a series of hit compounds derived from virtual screening might yield the following types of data:

Toxicity Class: A numerical rating indicating potential toxicity, with higher classes (e.g., 4, 5, or 6) suggesting lower toxicity. nih.gov

GI Absorption: A prediction of how well the compound will be absorbed from the gastrointestinal tract. nih.gov

BBB Permeation: A prediction of whether the compound can cross the blood-brain barrier, which is important for drugs targeting the central nervous system. nih.gov

CYP Inhibition: Prediction of whether the compound inhibits key metabolic enzymes like CYP2D6 or CYP3A4, which can indicate potential drug-drug interactions.

hERG Inhibition: Prediction of interaction with the hERG potassium channel, a common cause of cardiac toxicity that leads to drug candidate attrition. nih.gov

Table 3: Representative Predicted Pharmacokinetic/ADMET Properties for Indoline Derivatives

| Parameter | Description | Predicted Outcome |

|---|---|---|

| Toxicity Class | Predicts the potential for toxicity (Class 1: fatal, Class 6: non-toxic). | Class 4 or 5 |

| GI Absorption | Predicts the extent of absorption from the gastrointestinal tract. | High |

| BBB Permeation | Predicts the ability to cross the blood-brain barrier. | Variable (Yes/No) |

| CYP2D6 Inhibitor | Predicts inhibition of a key drug-metabolizing enzyme. | No |

| hERG Inhibition | Predicts blockade of the hERG channel, a cardiotoxicity risk. | No |

By screening for these properties virtually, researchers can prioritize the synthesis of derivatives that not only have high predicted activity but also possess favorable pharmacokinetic profiles, thereby optimizing the path to developing a viable drug. nih.gov

Future Research Directions and Translational Perspectives for 5 Morpholin 4 Ylsulfonyl Indoline

Rational Design of Novel Analogs for Enhanced Potency and Selectivity

The rational design of new analogs based on the 5-(morpholin-4-ylsulfonyl)indoline core is a critical step toward developing candidates with improved efficacy and safety. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure to enhance interactions with the biological target while minimizing off-target effects.

A key strategy involves a scaffold hopping approach, where the indoline (B122111) core is used as a replacement for other heterocyclic systems to improve properties. nih.gov For instance, replacing a 1-aminoindane core with an indoline core has been explored in the design of carbonic anhydrase (CA) inhibitors. nih.gov Modifications to the indoline nitrogen (position N-1) have been shown to significantly influence activity. A library of 1-acylindoline-5-sulfonamides was synthesized to probe the hydrophobic tail region of the CA active site. nih.gov SAR studies revealed that the affinity for the target, such as CA IX, is highly dependent on the nature of the acyl moiety. nih.gov The introduction of a 3-chlorophenyl group or five-membered aromatic and saturated rings at this position notably enhances binding affinity. nih.gov

Table 1: Structure-Activity Relationship (SAR) of 1-Acylindoline-5-sulfonamide Analogs as Carbonic Anhydrase Inhibitors

| Compound ID | N-1 Substituent | Target | Inhibitory Activity (Kᵢ) | Key Finding | Source |

|---|---|---|---|---|---|

| 4a | Benzoyl | CA XII | ~100 nM | Introduction of an acyl group enhances activity against CA XII compared to an alkyl fragment. | nih.gov |

| 4f | 3-Chlorobenzoyl | CA IX / CA XII | Potent | Demonstrates significant inhibitory activity and hypoxic selectivity in MCF7 cancer cells. | nih.gov |

| 4g | 4-Chlorobenzoyl | CA XII | Potent | Shows selectivity over CA I and CA IX isoforms. | nih.gov |

| 4h | 3,4-Dichlorobenzoyl | CA XII | Potent | Shows selectivity over CA I and CA IX isoforms. | nih.gov |

| 4q | Isonicotinoyl | CA I | < 100 nM | Replacement of phenyl with pyridine does not notably affect Kᵢ against off-target CA I. | nih.gov |

| 4r | Thiophene-2-carbonyl | CA IX | Potent | Five-membered aromatic rings enhance affinity for CA IX. | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Indications

While initial studies have focused on specific targets, the indoline sulfonamide scaffold holds potential for a wide range of therapeutic applications. A key area of investigation has been its role as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.gov These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition is a strategy for cancer therapy, especially in hypoxic tumors that are resistant to standard treatments. nih.gov Derivatives of this scaffold have demonstrated the ability to suppress the growth of cancer cells, such as the MCF7 breast cancer line, under hypoxic conditions. nih.gov

Beyond cancer, the versatility of the scaffold is evident in its activity against other targets:

Antifungal: Indolinone sulfonamides have been investigated as inhibitors of β-carbonic anhydrase in pathogenic fungi like Candida glabrata, suggesting a novel mechanism to combat fungal infections and overcome resistance to existing antifungal agents. nih.gov

Antiviral: Related structures, such as 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione, have shown potent activity against a broad spectrum of viruses, including influenza A (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov The proposed mechanism involves the inhibition of viral enzymes like RNA-dependent RNA polymerase (RdRp). nih.gov

Anticancer (Aromatase Inhibition): Indole (B1671886) aryl sulfonamides have been synthesized and evaluated as inhibitors of the aromatase enzyme, a key target in the treatment of estrogen-dependent breast cancer. nih.gov

Antimalarial: Bisindole and trisindole derivatives containing a sulfonamide linkage have exhibited significant antimalarial activity against multidrug-resistant strains of P. falciparum. acs.org

Antimicrobial: Schiff bases derived from 5-(morpholinosulfonyl)indol-2,3-dione are being explored as potential DNA gyrase inhibitors for use as antibacterial agents. researchgate.net

The diverse biological activities of indole derivatives suggest that further screening of this compound analogs could uncover additional therapeutic uses, such as antitubercular or anti-inflammatory applications. researchgate.net

Table 2: Potential Biological Targets and Therapeutic Indications for Indoline Sulfonamide Derivatives

| Biological Target | Therapeutic Indication | Compound Class | Source |

|---|---|---|---|

| Carbonic Anhydrase IX & XII | Cancer (especially hypoxic tumors), Overcoming Multidrug Resistance | 1-Acylindoline-5-sulfonamides | nih.govresearchgate.net |

| Fungal β-Carbonic Anhydrase | Fungal Infections | 2-Indolinone sulfonamides | nih.gov |

| Viral Polymerases (e.g., RdRp) | Viral Infections (H1N1, HSV-1, COX-B3) | Indoline-2,3-dione sulfonamides | nih.gov |

| Aromatase | Breast Cancer | Indole aryl sulfonamides | nih.gov |

| Plasmodium falciparum targets | Malaria | Bis- and Tris-indole sulfonamides | acs.org |

| DNA Gyrase | Bacterial Infections | Indol-2,3-dione Schiff bases | researchgate.net |

Development of Advanced Synthetic Strategies for Efficient Analog Libraries

The efficient synthesis of diverse compound libraries is essential for exploring the full potential of the this compound scaffold. Established synthetic routes provide a solid foundation for generating analogs. nih.gov A typical synthesis involves the protection of the indoline nitrogen, followed by electrophilic chlorosulfonation at the 5-position of the aromatic ring. nih.gov The resulting sulfonyl chloride can then be converted to the desired sulfonamide, after which the protecting group is removed. nih.gov This core intermediate, indoline-5-sulfonamide, serves as a versatile platform for diversification, primarily through acylation or alkylation at the N-1 position to generate extensive libraries for SAR studies. nih.gov

To accelerate drug discovery, more advanced and divergent synthetic strategies are needed. Diversity-oriented synthesis (DOS) and complexity-to-diversity (Ctd) strategies, which have been applied to other indole-based natural products, could be adapted for this scaffold. nih.gov These approaches aim to generate collections of structurally complex and diverse small molecules from a common starting material. nih.govnih.gov Furthermore, modern synthetic methods for sulfonamide formation, such as direct C-H bond amination or novel cross-coupling reactions, could provide more efficient and scalable routes to novel analogs that are not accessible through traditional methods. thieme-connect.com The development of solid-phase or flow-chemistry techniques could further enable the high-throughput synthesis of analog libraries for screening.

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

To fully understand the biological effects of this compound and its analogs, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful method for achieving a comprehensive understanding of a compound's mechanism of action, identifying potential off-target effects, and discovering biomarkers for predicting patient response. nih.gov

By treating cancer cell lines or other relevant biological systems with a lead compound, researchers can generate a wealth of data:

Transcriptomics (RNA-seq): This can reveal changes in gene expression patterns, identifying entire biological pathways that are perturbed by the compound. This goes beyond the primary target to map the downstream consequences of its inhibition.

Proteomics: This can identify the protein binding partners of the drug and quantify changes in protein abundance and post-translational modifications, providing direct evidence of target engagement and downstream signaling effects. mdpi.com

Metabolomics: This analyzes changes in the cellular metabolome, offering insights into how the compound alters cellular metabolism. ed.ac.uk This is particularly relevant for inhibitors of enzymes like carbonic anhydrase, which are directly involved in metabolic processes. nih.gov

Integrating these datasets can uncover novel mechanisms, explain unexpected phenotypes, and guide the development of combination therapies. nih.govmdpi.com For example, multi-omics analysis could confirm that a CA IX inhibitor not only affects pH regulation but also influences downstream pathways related to cell proliferation, invasion, and apoptosis, providing a more complete picture of its anticancer effects.

Development as Research Tools for Probing Biological Pathways